molecular formula C23H24N2O2S2 B11639332 ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate

ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate

Cat. No.: B11639332
M. Wt: 424.6 g/mol
InChI Key: DTRAPQHLFIKJGS-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is a complex organic compound with a unique structure that includes a quinoline core, dithiolo rings, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Dithiolo Rings: The dithiolo rings are introduced via a cyclization reaction involving a suitable dithiol and the quinoline derivative.

    Formation of the Ylidene Group: The ylidene group is formed by reacting the quinoline-dithiolo intermediate with an appropriate aldehyde or ketone.

    Esterification: The final step involves the esterification of the amino group with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo rings.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted amino derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its potential as a fluorescent marker or as a ligand for metal ions is of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound could serve as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the dithiolo rings can chelate metal ions, affecting various biochemical pathways. The ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate: Similar structure but with different methyl group positions.

    4,4,7,8-Tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline: Lacks the ethyl benzoate moiety.

    Quinoline derivatives: Various quinoline-based compounds with different substituents.

Uniqueness

Ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is unique due to its combination of a quinoline core, dithiolo rings, and an ethyl benzoate moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H24N2O2S2

Molecular Weight

424.6 g/mol

IUPAC Name

ethyl 4-[(4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate

InChI

InChI=1S/C23H24N2O2S2/c1-6-27-22(26)15-7-9-16(10-8-15)24-21-19-17-11-13(2)14(3)12-18(17)25-23(4,5)20(19)28-29-21/h7-12,25H,6H2,1-5H3

InChI Key

DTRAPQHLFIKJGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2

Origin of Product

United States

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